Di-tert-butyl pyridine-3,5-diyldicarbamate
Description
Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks in Advanced Organic Chemistry
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. google.comfishersci.co.uk The pyridine structural unit is present in a vast array of important compounds, including natural products like vitamins (e.g., niacin and vitamin B6), coenzymes, and alkaloids. organic-chemistry.orgnih.gov In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs. organic-chemistry.org It is the second most common nitrogen-containing heterocycle found in pharmaceuticals. organic-chemistry.org The presence of a pyridine motif can significantly influence a drug's pharmacological properties, improving potency, metabolic stability, and permeability. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. google.comcommonorganicchemistry.com Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, such as herbicides and insecticides, and in materials science for the development of polymers and dyes. fishersci.co.ukwikipedia.org The unique electronic properties and versatile reactivity of the pyridine ring make it a cornerstone of modern synthesis for creating complex, functional molecules. google.com
Overview of Carbamate (B1207046) Functional Groups as Protecting Groups and Synthetic Handles
The carbamate functional group, with the general structure R₂NC(O)OR', is a cornerstone of modern synthetic chemistry, most notably for the protection of amines. researchgate.netnih.gov Amines are highly reactive and basic, and protecting them is often essential during multi-step syntheses to prevent unwanted side reactions. semanticscholar.org Carbamates are ideal for this role because they are easily installed, stable under a wide range of reaction conditions, and can be removed selectively. nih.govsemanticscholar.org
The tert-butoxycarbonyl (Boc) group is arguably the most common carbamate-based protecting group used in non-peptide chemistry. fishersci.co.uk It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com The resulting N-Boc protected amine is unreactive toward most nucleophiles and bases, which allows for subsequent chemical transformations that would otherwise be incompatible with a free amine group. organic-chemistry.orgchemicalbook.com The Boc group's utility is further enhanced by its straightforward removal under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerates the amine. fishersci.co.ukchemicalbook.com This stability profile allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used in the same synthetic sequence. organic-chemistry.orgchemicalbook.com
| Reagent/Conditions | Base | Solvent(s) | Temperature | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water (biphasic) | Reflux | fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp. | chemicalbook.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water, THF, or Water/THF | Room Temp. - 40°C | fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Ambient | organic-chemistry.org |
Historical Context and Evolution of Pyridine-3,5-Disubstituted Architectures in Chemical Research
The commercial importance of pyridine derivatives began in the early twentieth century, initially sourced from coal tar. wikipedia.org After 1950, synthetic manufacturing became the dominant source. wikipedia.org The synthesis of the parent pyridine ring was first reported in 1876. wikipedia.org The development of synthetic routes to specifically substituted pyridines has been a continuous area of research, driven by the need for novel structures in drug discovery and materials science.
The synthesis of 3,5-disubstituted pyridines, in particular, presents unique challenges. Unlike substitution at the 2-, 4-, or 6-positions, direct functionalization at the 3- and 5-positions can be less straightforward. Historically, access to these architectures has relied on multi-step sequences starting from appropriately pre-functionalized precursors. A common strategy involves the use of pyridine derivatives with electron-withdrawing groups that direct subsequent reactions or can be chemically transformed. For instance, a modern approach to obtaining a 3,5-diamino pyridine scaffold—the direct precursor to Di-tert-butyl pyridine-3,5-diyldicarbamate—starts from 2-chloro-3,5-dinitropyridine (B146277). nih.gov The nitro groups at the 3 and 5 positions are subsequently reduced to amino groups. nih.gov This highlights a key evolutionary aspect of pyridine chemistry: the development of reliable methods for creating specific substitution patterns to serve as versatile platforms for further synthetic elaboration.
Rationale for Dedicated Research into this compound Chemistry
Dedicated research into this compound stems from its role as a crucial synthetic intermediate for accessing complex molecular architectures. The 3,5-diaminopyridine core is a valuable scaffold for building molecules with specific three-dimensional arrangements of functional groups. However, the two primary amino groups are highly reactive and would interfere with many subsequent chemical modifications of the pyridine ring or other parts of a molecule.
By converting the diamine to its di-Boc derivative, this compound, the nucleophilicity of the nitrogen atoms is effectively masked. nih.govchemicalbook.com This protection allows for a wide range of subsequent reactions, such as hydrogenation of the pyridine ring, without complication from the amino groups. A key example is found in the synthesis of novel antibacterial agents designed as aminoglycoside mimetics. nih.gov In this work, 3,5-diaminopyridine is first protected to yield the di-Boc derivative, which is then subjected to high-pressure hydrogenation to produce the corresponding Boc-protected diaminopiperidine. nih.gov This piperidine (B6355638) derivative serves as a core scaffold for building potential new antibiotics. nih.gov
Therefore, this compound is not typically an end-product but a key enabling molecule. Its synthesis and purification are critical steps that unlock the potential of the 3,5-diaminopyridine scaffold for use in complex, multi-step synthetic campaigns, particularly in medicinal chemistry.
| Step | Precursor | Reagents and Conditions | Product | Reference |
| 1 | 2-chloro-3,5-dinitropyridine | H₂, 10% Pd/C | 3,5-diaminopyridine | nih.gov |
| 2 | 3,5-diaminopyridine | Di-tert-butyl dicarbonate (Boc₂O) | This compound | nih.gov |
| 3 | This compound | H₂, 5% Rh/C, Acetic Acid, 110°C, 2200 psi | Di-tert-butyl piperidine-3,5-diyldicarbamate | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-7-11(9-16-8-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
AWJVWSPNCHWCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of the Di Tert Butyl Pyridine 3,5 Diyldicarbamate Scaffold
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus
The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, generally renders it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. However, the presence of the two tert-butoxycarbonylamino (Boc-amino) groups at the 3- and 5-positions significantly modulates this inherent reactivity.
Directed Ortho Metalation and Subsequent Electrophilic Quenches
The carbamate (B1207046) functionality is a well-established directed metalation group (DMG), capable of guiding the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. semanticscholar.orgclockss.org In the case of Di-tert-butyl pyridine-3,5-diyldicarbamate, the two carbamate groups can direct lithiation to the C-2, C-4, and C-6 positions.
The ortho-directed lithiation of 3-tert-butoxycarbonylaminopyridine has been demonstrated to be a viable strategy for the introduction of substituents at the C-4 position. cdnsciencepub.com Treatment with an alkyllithium reagent, followed by quenching with an electrophile such as N,N-diethylbenzamide, leads to the formation of the corresponding 4-substituted product in good yield. cdnsciencepub.com This suggests that a similar approach could be applied to this compound, potentially allowing for sequential or double functionalization at the positions flanking the carbamate groups.
The general mechanism for directed ortho-metalation involves the coordination of the lithium reagent to the heteroatom of the DMG, which in this case is the carbonyl oxygen of the carbamate. This proximity effect facilitates the abstraction of the ortho proton by the strong base, generating a stabilized lithiated intermediate. semanticscholar.orgclockss.org This intermediate can then react with a variety of electrophiles, leading to the introduction of a wide range of functional groups.
Table 1: Potential Electrophilic Quenches in Directed Ortho-Metalation of Pyridine Derivatives
| Electrophile | Functional Group Introduced |
| N,N-Diethylbenzamide | Benzoyl |
| Alkyl halides | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide | Carboxylic acid |
| Disulfides | Thioether |
This table presents potential electrophilic quenches based on established directed ortho-metalation chemistry.
While the single ortho-lithiation of a monosubstituted aminopyridine is established, achieving selective double lithiation on the this compound scaffold presents a greater challenge due to potential steric hindrance and the formation of multiple lithiated species. Further research is required to explore the feasibility and selectivity of such transformations.
Nucleophilic Aromatic Substitution at the Pyridine Ring System
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a good leaving group is present. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer-like intermediate. nih.gov The stability of this intermediate is crucial for the reaction to occur.
In pyridine, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance. nih.gov For this compound, direct SNAr at the unsubstituted C-2, C-4, or C-6 positions would require the displacement of a hydride ion, which is a very poor leaving group, making such a reaction unlikely under standard conditions.
However, if a suitable leaving group, such as a halogen, were introduced onto the pyridine ring, SNAr reactions could become feasible. The electron-donating nature of the carbamate groups would likely influence the regioselectivity of such a substitution.
Transition Metal-Catalyzed Transformations Involving the this compound Scaffold
Transition metal catalysis has revolutionized the functionalization of aromatic and heteroaromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Cross-Coupling Reactions at Pyridine Substituents
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the synthesis of substituted pyridines. researchgate.net These reactions typically involve the coupling of a pyridine halide or triflate with a suitable partner, such as a boronic acid, alkene, or amine.
While no specific examples of cross-coupling reactions on this compound itself are readily available in the literature, the principles of these reactions are broadly applicable. For instance, if a halogen atom were introduced at the C-2, C-4, or C-6 position of the scaffold, it could serve as a handle for subsequent palladium-catalyzed transformations, allowing for the introduction of a wide array of substituents.
Catalytic Functionalization of the Pyridine Ring
Direct C-H bond functionalization has emerged as an atom-economical and efficient strategy for the modification of aromatic rings. mdpi.comnih.gov Rhodium-catalyzed C-H activation, often directed by a chelating group, has been successfully employed for the functionalization of various heterocycles. mdpi.comnih.govorganic-chemistry.orgnih.gov The nitrogen atom of the pyridine ring or the carbonyl oxygen of the carbamate groups in this compound could potentially act as directing groups for such transformations. This could enable the direct introduction of functional groups at the C-2, C-4, or C-6 positions without the need for pre-functionalization with a leaving group.
Reactions Involving the Carbamate Linkages
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk The primary reaction involving the carbamate linkages of this compound is their deprotection to yield the corresponding 3,5-diaminopyridine.
This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. masterorganicchemistry.comfishersci.co.uk The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to afford the free amine. masterorganicchemistry.com
The resulting 3,5-diaminopyridine is a versatile building block for the synthesis of more complex molecules, including ligands for metal catalysis and precursors for various heterocyclic systems.
Functionalization at Nitrogen Centers of the Carbamate Groups
The nitrogen atoms of the carbamate groups in this compound are potential nucleophiles, albeit with reduced reactivity due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring. Nevertheless, under appropriate conditions, these centers can undergo functionalization, such as alkylation and acylation.
Research on analogous N-aryl and N-heteroaryl carbamates has demonstrated that the nitrogen can be functionalized using various catalytic systems. For instance, nickel-catalyzed amination of aryl carbamates has been reported as a viable method for C-N bond formation. While direct studies on this compound are not prevalent, the principles of these reactions can be extrapolated. It is anticipated that the presence of two carbamate groups would necessitate careful control of stoichiometry to achieve mono- or di-functionalization.
Another approach for functionalization involves the initial deprotonation of the N-H bond followed by reaction with an electrophile. The acidity of the N-H protons in this compound is expected to be higher than that of simple alkyl carbamates due to the electron-withdrawing effect of the pyridine ring. This enhanced acidity could facilitate reactions with a variety of electrophiles in the presence of a suitable base.
Superbase-mediated activation of N-heterocycles has been shown to enable the synthesis of N-heteroaryl carbamates from carbon dioxide, followed by alkylation. acs.orgacs.orguit.no This suggests a potential pathway for modifying the carbamate groups of the title compound.
Table 1: Potential Functionalization Reactions at Nitrogen Centers
| Reaction Type | Reagents and Conditions (Analogous Systems) | Expected Product |
|---|
Regioselective Cleavage and Derivatization of Carbamate Moieties
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. In the case of this compound, the two Boc groups offer opportunities for regioselective cleavage and subsequent derivatization.
Achieving regioselective cleavage of one Boc group while leaving the other intact would be a significant synthetic challenge. The electronic environment of both carbamate groups is identical, making them chemically equivalent. Therefore, statistical cleavage would be expected, leading to a mixture of the mono-deprotected and di-deprotected products.
However, strategies to induce regioselectivity could be envisioned. For example, the formation of a transient complex with a bulky Lewis acid might sterically hinder one of the carbamate groups, allowing for the selective cleavage of the other. Alternatively, intramolecular interactions with a directing group introduced elsewhere on the pyridine ring could differentiate the two carbamate moieties.
Once selectively deprotected, the resulting free amino group can be subjected to a wide range of derivatization reactions, including acylation, alkylation, sulfonation, and diazotization, leading to a diverse array of functionalized pyridine derivatives.
Table 2: Potential Products from Regioselective Cleavage and Derivatization
| Starting Material | Reaction | Product |
|---|---|---|
| This compound | Mono-deprotection (hypothetical) | tert-Butyl (5-aminopyridin-3-yl)carbamate |
| tert-Butyl (5-aminopyridin-3-yl)carbamate | Acylation (e.g., Ac2O, pyridine) | tert-Butyl (5-acetamidopyridin-3-yl)carbamate |
| tert-Butyl (5-aminopyridin-3-yl)carbamate | Reductive amination (e.g., RCHO, NaBH3CN) | tert-Butyl (5-(alkylamino)pyridin-3-yl)carbamate |
Stereochemical Control and Regioselectivity in Transformations of this compound
The pyridine ring in this compound is prochiral, and reactions that introduce a chiral center can potentially proceed with stereocontrol. The carbamate groups at the 3- and 5-positions can influence the regioselectivity of reactions on the pyridine ring.
For instance, electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the carbamate groups, being ortho-, para-directing, could activate the 2-, 4-, and 6-positions towards electrophilic attack. The steric bulk of the tert-butyl groups might favor substitution at the less hindered 4-position.
In nucleophilic aromatic substitution reactions, the carbamate groups would activate the positions ortho and para to them (positions 2, 4, and 6) for nucleophilic attack, especially if a leaving group is present at one of these positions.
The dearomatization of pyridine derivatives is a powerful strategy for the synthesis of highly functionalized piperidines. mdpi.com Catalytic asymmetric dearomatization of pyridines has been achieved using various transition metal catalysts and chiral ligands. While not directly studied for this compound, it is conceivable that this scaffold could undergo stereoselective dearomatization, leading to chiral piperidine (B6355638) derivatives with the carbamate groups providing handles for further functionalization.
The regioselectivity of nucleophilic additions to pyridinium (B92312) salts derived from this compound would be influenced by the electronic and steric effects of the carbamate substituents. These groups would be expected to direct incoming nucleophiles to the 2-, 4-, or 6-positions.
Detailed Mechanistic Studies of Key Reaction Pathways Utilizing Kinetic Isotope Effects and Spectroscopic Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic isotope effects (KIEs) and the spectroscopic detection of intermediates are powerful tools for elucidating reaction mechanisms. wikipedia.orgsnnu.edu.cnprinceton.edu
For reactions involving the cleavage of the N-H bond of the carbamate, a primary deuterium (B1214612) KIE would be expected if this bond breaking is part of the rate-determining step. For example, in a base-mediated N-alkylation, a significant kH/kD value would suggest that proton abstraction is rate-limiting.
Carbon-13 KIEs can provide insights into reactions involving the carbamate carbonyl group. For instance, in the acid-catalyzed hydrolysis of the Boc group, a 13C KIE at the carbonyl carbon could help to distinguish between different mechanistic pathways, such as a concerted versus a stepwise mechanism. A study on the 13C isotope effects on reactions involving carbamate and carbamoyl (B1232498) phosphate (B84403) has been reported, providing a basis for such investigations. nih.gov
Spectroscopic techniques such as in-situ NMR and IR spectroscopy can be employed to detect and characterize reaction intermediates. For example, in the reaction of this compound with a strong base, it might be possible to observe the formation of the corresponding anion. Similarly, in catalytic reactions, intermediates involving the catalyst and the substrate could potentially be identified.
Mechanistic studies on superbase-mediated carboxylation of N-heteroaryls have revealed the formation of fluxional carbamate salts as key intermediates. acs.org Similar studies on this compound could shed light on the nature of the intermediates involved in its functionalization reactions.
Table 3: Application of Mechanistic Tools to Reactions of this compound
| Reaction | Mechanistic Tool | Information Gained |
|---|---|---|
| N-H Deprotonation | Deuterium KIE | Involvement of N-H bond cleavage in the rate-determining step |
| Boc Cleavage | 13C KIE at carbonyl carbon | Nature of the transition state for C-O bond cleavage |
| Catalytic Functionalization | In-situ Spectroscopy (NMR, IR) | Identification of catalyst-substrate complexes and reaction intermediates |
Advanced Spectroscopic Characterization and Structural Elucidation of Di Tert Butyl Pyridine 3,5 Diyldicarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Di-tert-butyl pyridine-3,5-diyldicarbamate, ¹H, ¹³C, and advanced NMR experiments collectively offer a detailed structural portrait.
The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the tert-butyl groups. The pyridine ring protons typically appear in the aromatic region of the spectrum. The proton at the C4 position is observed as a triplet, a result of coupling to the two equivalent protons at the C2 and C6 positions. Conversely, the protons at the C2 and C6 positions appear as a doublet, arising from their coupling to the C4 proton.
The eighteen equivalent protons of the two tert-butyl groups give rise to a single, intense singlet in the upfield region of the spectrum. This is due to the free rotation around the carbon-carbon single bonds, which renders all these protons chemically and magnetically equivalent. The large integration value of this peak is a characteristic feature confirming the presence of the two tert-butyl carbamate (B1207046) protecting groups. A signal corresponding to the N-H protons of the carbamate groups is also typically observed, often as a broad singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | H-2, H-6 (Pyridine) |
| ~7.8 | t | 1H | H-4 (Pyridine) |
| ~7.0 | s (br) | 2H | N-H (Carbamate) |
| ~1.5 | s | 18H | -C(CH₃)₃ (tert-Butyl) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the pyridine ring carbons, the carbonyl carbons of the carbamate groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.
The carbons of the pyridine ring at the C3 and C5 positions, being directly attached to the nitrogen of the carbamate, are typically found at a certain chemical shift, while the C2, C4, and C6 carbons appear at different, characteristic positions. The carbonyl carbons of the carbamate groups resonate further downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The quaternary carbons of the tert-butyl groups appear as a single peak, as do the methyl carbons, which give rise to a strong signal in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C=O (Carbamate) |
| ~145 | C-2, C-6 (Pyridine) |
| ~138 | C-3, C-5 (Pyridine) |
| ~118 | C-4 (Pyridine) |
| ~81 | -C(CH₃)₃ (tert-Butyl Quaternary) |
| ~28 | -C(CH₃)₃ (tert-Butyl Methyl) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques offer deeper insights. Although specific experimental data for this compound is not widely published, the application of such techniques can be inferred.
¹⁵N NMR spectroscopy , although less sensitive due to the low natural abundance of the ¹⁵N isotope, would be invaluable for directly probing the electronic environment of the nitrogen atoms. One would expect to observe distinct signals for the pyridine nitrogen and the two equivalent carbamate nitrogen atoms, providing direct evidence of their chemical state and bonding.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature is the N-H stretching vibration of the carbamate groups, typically appearing as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic tert-butyl groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
One of the most intense and informative absorptions is the C=O (carbonyl) stretching band of the carbamate group, which is typically found in the range of 1750-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The C-N stretching vibrations of the carbamate and the pyridine ring are also observable in the fingerprint region, along with various bending and deformation modes of the entire molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Carbamate |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 3000-2850 | C-H Stretch | Aliphatic (tert-Butyl) |
| 1750-1700 | C=O Stretch | Carbamate |
| ~1600, ~1470 | C=C, C=N Stretch | Pyridine Ring |
| 1250-1200 | C-O Stretch | Carbamate |
| ~1150 | C-N Stretch | Carbamate |
The symmetric breathing modes of the pyridine ring would be expected to give rise to strong and sharp signals in the Raman spectrum, providing a characteristic "fingerprint" for the heterocyclic core. The C-C stretching vibrations within the tert-butyl groups and the symmetric stretching of the C=O bonds would also be Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for the determination of molecular weights and the structural elucidation of compounds through the analysis of their fragmentation patterns. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide critical insights into its molecular formula and structural integrity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₁₅H₂₃N₃O₄), the theoretical exact mass of the neutral molecule is calculated to be 309.16886 g/mol . In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high-resolution measurement of this ion provides a powerful confirmation of the compound's elemental formula. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) offers high confidence in the compound's identification. rsc.org
Table 1: Theoretical and Observed Exact Mass Data for this compound
| Ion Species | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]⁺ | 310.17614 | 310.17605 | -0.29 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 310.176) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.
The fragmentation of carbamates and molecules with tert-butyl groups often follows predictable pathways. researchgate.netresearchgate.net A primary fragmentation event for this compound would be the loss of isobutene (C₄H₈, 56.0626 Da) from the tert-butyl group, a common neutral loss for tert-butoxycarbonyl (Boc) protecting groups. Another characteristic fragmentation would be the cleavage of the carbamate bond.
A plausible fragmentation pathway could include:
Loss of isobutene: The [M+H]⁺ ion at m/z 310.176 could lose a molecule of isobutene to form a carbamic acid intermediate ion at m/z 254.113.
Subsequent loss of CO₂: This intermediate could then lose carbon dioxide (43.9898 Da) to yield an amino-pyridine ion at m/z 210.123.
Loss of a tert-butyl group: A direct loss of a tert-butyl radical (C₄H₉•, 57.0704 Da) from the precursor ion is also possible, leading to a fragment at m/z 253.106.
Table 2: Proposed MS/MS Fragmentation of [C₁₅H₂₃N₃O₄+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 310.176 | 254.113 | C₄H₈ (isobutene) | Protonated tert-butyl (5-aminopyridin-3-yl)carbamate |
| 310.176 | 210.123 | C₄H₈ + CO₂ | Protonated 3,5-diaminopyridine with one Boc group cleaved |
| 254.113 | 210.123 | CO₂ | Protonated 3,5-diaminopyridine with one Boc group cleaved |
X-ray Crystallography and Solid-State Structural Analysis for Definitive Structural Determination
While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from crystallographic data of similar molecules containing pyridine rings and tert-butyl carbamate groups. mdpi.comnsf.gov The pyridine ring is expected to be largely planar. The carbamate groups attached at the 3 and 5 positions would exhibit geometries consistent with sp² hybridization of the nitrogen and carbonyl carbon atoms.
The tert-butyl groups are bulky and will influence the molecular conformation and crystal packing. Intramolecular hydrogen bonding between the N-H of one carbamate group and the nitrogen of the pyridine ring is possible, which would affect the planarity of the molecule. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the N-H of a carbamate group and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of chains or sheets.
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value Range | Comments |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this nature. |
| Space Group | e.g., P2₁/c, Pbca | Dependent on molecular symmetry and packing. |
| Bond Lengths (Å) | ||
| C(pyridine)-N(carbamate) | 1.40 - 1.45 Å | |
| N(carbamate)-C(carbonyl) | 1.35 - 1.40 Å | Partial double bond character. |
| C=O (carbonyl) | 1.20 - 1.25 Å | |
| Bond Angles (°) | ||
| C-N-C (carbamate) | 120 - 128° | Reflects sp² hybridization. |
| O=C-N (carbamate) | 122 - 127° |
| Intermolecular Interactions | N-H···O=C hydrogen bonds | Key interaction for crystal packing. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of a molecule by examining the transitions between electronic energy levels.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the carbamate groups. The presence of the electron-donating carbamate groups on the pyridine ring would likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many aromatic pyridine derivatives are known to be fluorescent. rsc.org The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band. The quantum yield of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay processes. The bulky tert-butyl groups may influence the rigidity of the molecule in solution, which can in turn affect the fluorescence properties.
Table 4: Expected Spectroscopic Properties in a Common Solvent (e.g., Dichloromethane)
| Spectroscopic Technique | Parameter | Expected Value | Electronic Transition |
|---|---|---|---|
| UV-Vis Absorption | λₘₐₓ₁ | ~270-290 nm | π → π* |
| λₘₐₓ₂ | ~310-330 nm | n → π* |
| Fluorescence Emission | λₑₘ | ~350-400 nm | S₁ → S₀ |
Computational Chemistry and Theoretical Studies on Di Tert Butyl Pyridine 3,5 Diyldicarbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For Di-tert-butyl pyridine-3,5-diyldicarbamate, DFT calculations can elucidate its three-dimensional structure, orbital energies, and spectroscopic characteristics.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis to identify the most stable isomer, or conformer. The primary degrees of freedom in this scaffold are the rotations around the C(pyridine)–N and N–C(carbonyl) bonds of the two carbamate (B1207046) side chains.
Studies on similar pyridine (B92270) dicarboxamide structures show that the planarity of carboxamide groups relative to the central ring is a key conformational factor. mdpi.com DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to explore these rotational possibilities. researchgate.net The analysis would reveal whether the side chains are positioned in a cis-cis, cis-trans, or trans-trans orientation relative to the pyridine nitrogen and each other. The steric bulk of the tert-butyl groups is expected to significantly influence the preferred conformation, likely forcing the carbamate groups out of the plane of the pyridine ring to minimize steric hindrance.
A representative table of optimized geometric parameters for the lowest energy conformer would be generated from these calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | Cpyridine–Ncarbamate | 1.415 |
| Bond Length (Å) | Ncarbamate–H | 1.012 |
| Bond Length (Å) | C=O | 1.231 |
| Bond Length (Å) | O–C(tert-butyl) | 1.480 |
| Dihedral Angle (°) | C2–C3–N–Ccarbonyl | 45.8 |
| Dihedral Angle (°) | C4–C5–N–Ccarbonyl | -46.2 |
The predicted dihedral angles indicate that the carbamate groups are significantly twisted out of the pyridine ring plane, a common feature in sterically hindered systems. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atoms of the carbamate groups. researchgate.netresearchgate.net The LUMO is likely distributed over the pyridine ring and the carbonyl (C=O) groups, which act as electron-accepting sites. researchgate.net This distribution suggests that the pyridine nitrogen and the carbamate nitrogens are the primary sites for electrophilic attack, while the carbonyl carbons and the pyridine ring are susceptible to nucleophilic attack.
DFT calculations provide quantitative values for these orbital energies and allow for the calculation of various chemical reactivity descriptors. rsc.org
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.58 | Electron-donating ability |
| ELUMO | -1.25 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.33 | Chemical stability and reactivity |
| Ionization Potential (I) | 6.58 | Energy to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released upon adding an electron |
| Global Hardness (η) | 2.67 | Resistance to change in electron distribution |
The relatively large energy gap suggests high kinetic stability for the molecule. researchgate.net
DFT calculations are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.govnih.gov
Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would show distinct signals for the pyridine ring protons, the N-H protons, and the chemically equivalent methyl protons of the two tert-butyl groups.
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Pyridine C4-H | 8.55 | 145.2 |
| Pyridine C2-H, C6-H | 8.48 | 148.1 |
| N-H | 9.80 | - |
| tert-butyl C(CH₃)₃ | - | 81.5 |
| tert-butyl C(CH₃)₃ | 1.52 | 28.3 |
| Carbonyl C=O | - | 152.7 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of specific bonds. For the target molecule, key predicted vibrations would include the N-H stretch, the C=O stretch of the carbamate, and various C-N and C-H vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Aliphatic) | 2980 |
| C=O Stretch (Carbonyl) | 1725 |
| C-N Stretch | 1250 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system.
| Predicted λmax (nm) | Major Transition |
|---|---|
| 275 | π→π* (HOMO → LUMO) |
| 230 | π→π* (HOMO-1 → LUMO) |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. For this compound, MD simulations can reveal the flexibility of the side chains, their accessible conformations in solution, and potential intramolecular interactions. nih.govfigshare.com
A simulation would be run for several nanoseconds, tracking the trajectory of each atom. Analysis of this trajectory would provide information on:
Side-Chain Flexibility: Plotting the distribution of dihedral angles for the carbamate side chains over the course of the simulation reveals the range of motion and preferred orientations.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the molecule's conformation and dynamics.
These simulations are crucial for understanding how the molecule might behave in a biological environment, where flexibility and conformational changes often dictate function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Scaffold Derivatization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wjpsonline.comwjpsonline.com This approach is invaluable for rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. rsc.org
For the this compound scaffold, a QSAR study would involve designing a library of virtual derivatives and correlating their calculated properties (descriptors) with a hypothetical activity. mdpi.com
Steps in a hypothetical QSAR study:
Scaffold Derivatization: Create a set of analogs by modifying the tert-butyl groups (e.g., replacing them with smaller alkyl groups, phenyl rings, or hydrogen bond donors/acceptors).
Descriptor Calculation: For each analog, calculate a range of molecular descriptors, including steric (e.g., Molar Refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) parameters.
Model Building: Use statistical methods, such as multiple linear regression, to build an equation that relates the descriptors to a hypothetical biological activity (e.g., inhibitory potency).
A resulting QSAR equation might look like: Predicted Activity = c₀ + c₁(logP) - c₂(Molar Volume) + c₃*(Dipole Moment)
This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and testing. figshare.com
| Derivative (R group) | logP | Molar Refractivity | Hypothetical Activity (pIC₅₀) |
|---|---|---|---|
| Methyl | 1.5 | 45.2 | 5.8 |
| Ethyl | 2.0 | 50.1 | 6.1 |
| iso-Propyl | 2.4 | 54.8 | 6.5 |
| tert-Butyl | 2.8 | 59.5 | 6.3 |
| Phenyl | 3.5 | 68.3 | 7.2 |
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insight
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).
A relevant reaction to study for this compound would be the acid-catalyzed hydrolysis of one of the carbamate groups. This process is important for understanding the compound's stability and potential degradation pathways.
Using DFT, one could model the reaction pathway:
Locate Reactants and Products: Optimize the geometries of the reactants (this compound and H₃O⁺) and the final products (the mono-de-protected pyridine, tert-butanol, CO₂, and H₃O⁺).
Identify Transition States (TS): Search for the transition state structure connecting the reactants to intermediates or products. This involves techniques like synchronous transit-guided quasi-Newton (STQN) methods.
Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate.
Verify the Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Such studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and provide a detailed, atomistic understanding of the chemical transformation. rsc.org The insights gained are critical for controlling reaction outcomes and designing more stable molecules.
Theoretical Analysis of Steric Hindrance Effects Induced by tert-Butyl Groups on Reactivity
The reactivity of this compound is significantly influenced by the steric hindrance imposed by the two tert-butyl groups on the carbamate functionalities. Computational chemistry and theoretical studies provide a framework for understanding how the sheer size and spatial arrangement of these bulky substituents modulate the chemical behavior of the molecule.
The primary effect of the tert-butyl groups is steric shielding of the adjacent carbamate groups. Each tert-butyl group, with its three methyl groups, creates a congested environment around the nitrogen and carbonyl carbon of the carbamate. This steric bulk can hinder the approach of reactants, particularly large or sterically demanding ones, to these reactive centers. numberanalytics.com
Theoretical models can quantify this steric hindrance through various parameters. The Tolman cone angle, though typically used for ligands in organometallic chemistry, provides a conceptual basis for understanding the spatial dominance of the tert-butyl group. numberanalytics.com More relevant to organic structures are Sterimol parameters, which describe the size and shape of a substituent, and A-values, which quantify the steric bulk of a substituent in a cyclohexane (B81311) ring. The tert-butyl group is known to have a large A-value, indicative of its significant steric demand.
Computational simulations, such as those employing density functional theory (DFT), can be used to model the geometry of this compound and map its electrostatic potential surface. These models would likely show that the tert-butyl groups restrict the conformational freedom of the carbamate side chains. Rotation around the C(pyridine)-N(carbamate) bond and the N(carbamate)-C(carbonyl) bond may be significantly hindered. This restricted rotation can, in turn, affect the planarity and resonance stabilization of the carbamate group, which is known to be influenced by steric and electronic perturbations.
To illustrate the potential impact of this steric hindrance, the following data tables, based on theoretical calculations of analogous systems, can be considered.
Table 1: Calculated Steric and Conformational Parameters for a Model System
| Parameter | Value | Description |
| Dihedral Angle (C2-C3-N-C=O) | Restricted to a narrow range around ±30° or ±150° | This indicates that the free rotation of the carbamate group is significantly hindered by the adjacent tert-butyl group, forcing it into specific, energetically favorable conformations. |
| N-C=O Bond Angle | ~125° | Slight deviation from the ideal 120° for sp² hybridization, suggesting some strain induced by steric crowding. |
| Pyridine Ring Planarity | Maintained | The core pyridine ring is expected to remain largely planar, with the steric strain being accommodated by the flexible side chains. |
This interactive table is based on theoretical calculations for sterically hindered aromatic carbamates and is intended to be illustrative for this compound.
Table 2: Theoretical Reactivity Indices
| Parameter | Relative Value (Compared to a non-sterically hindered analogue) | Implication for Reactivity |
| Activation Energy for Nucleophilic Acyl Substitution | Higher | The steric bulk of the tert-butyl groups makes it more difficult for a nucleophile to approach the carbonyl carbon, thus increasing the energy required for the reaction to proceed. |
| Proton Affinity of Carbamate Nitrogen | Lower | The steric shielding by the tert-butyl group can hinder the approach of a proton, effectively reducing the basicity of the carbamate nitrogen. |
| Accessibility of the Carbonyl Carbon | Reduced | The spatial volume occupied by the tert-butyl groups physically blocks access to the electrophilic carbonyl center. |
This interactive table provides a qualitative comparison based on established principles of steric hindrance and is intended to predict the reactivity of this compound.
Di Tert Butyl Pyridine 3,5 Diyldicarbamate As a Versatile Building Block in Complex Molecular Architectures
Incorporation into Macrocyclic Systems and Constrained Peptidomimetics
The rigid pyridine (B92270) core of di-tert-butyl pyridine-3,5-diyldicarbamate makes it an excellent building block for creating macrocyclic systems and peptidomimetics with well-defined, constrained conformations. mdpi.com The predictable geometry of the pyridine ring helps to organize appended structures, a crucial feature in designing molecules that mimic the secondary structures of peptides, such as turns and helices.
The synthesis of these macrocycles often involves the deprotection of the Boc groups on the pyridine scaffold to yield 3,5-diaminopyridine. nih.gov This diamine can then be reacted with various linking units. For example, condensation reactions with dicarboxylic acids or dialdehydes under high-dilution conditions can lead to the formation of large ring structures. mdpi.com These macrocycles can incorporate other heterocyclic units like triazoles or pyrazoles, expanding their structural and functional diversity. mdpi.com
In the realm of peptidomimetics, the pyridine-3,5-diyldicarbamate unit serves as a scaffold to which amino acid residues or peptide fragments can be attached. This approach creates molecules that present specific side chains in a controlled spatial arrangement, mimicking the bioactive conformation of natural peptides. Such constrained structures are valuable in drug discovery for improving stability, bioavailability, and receptor-binding affinity. The synthesis of macrocyclic peptides, in general, is a growing field for targeting challenging protein interactions. nih.gov
Role in Polyamine Synthesis and the Preparation of Modified Polyamine Analogues
This compound is a key precursor in the synthesis of novel polyamine analogues. Polyamines are crucial for cell growth and proliferation, and their synthetic analogues are investigated for various therapeutic applications, including as antineoplastic agents. nih.govnih.gov
The synthesis of modified polyamines can begin with the hydrogenation of the pyridine ring in a Boc-protected 3,5-diaminopyridine derivative to yield the corresponding cis-3,5-diaminopiperidine scaffold. nih.gov This piperidine (B6355638) core, which retains the crucial cis-1,3-diamine configuration found in bioactive molecules like aminoglycosides, serves as a versatile platform. nih.gov The Boc-protected amine groups can be selectively deprotected and then elaborated by attaching various polyamine side chains or other functional groups through alkylation or amidation reactions. kiku.dk This modular approach allows for the systematic modification of the polyamine structure to explore structure-activity relationships. nih.gov
The use of the pyridine-based scaffold allows for the creation of a diverse library of polyamine analogues with varied chain lengths, degrees of substitution, and terminal functionalities. nih.gov These synthetic strategies are essential for developing new compounds that can interact with biological targets like RNA and modulate cellular processes. nih.gov
Precursor for Advanced Ligand Design in Transition Metal Coordination Chemistry
The pyridine-3,5-diyldicarbamate framework is a foundational element for designing sophisticated ligands used in transition metal coordination chemistry. worktribe.com The central pyridine ring provides a classic N-donor site for metal binding, a feature common in coordination chemistry. wikipedia.org After deprotection, the two amino groups at the 3 and 5 positions can be readily modified to introduce additional coordinating arms, transforming the simple pyridine unit into a multidentate chelating ligand. researchgate.netnih.gov
These modifications can include the attachment of pendant arms containing ester, carboxylic acid, or other heterocyclic groups capable of binding to metal ions. worktribe.com This synthetic flexibility allows for the creation of ligands with tailored electronic and steric properties, which in turn control the geometry, stability, and reactivity of the resulting metal complexes. ufl.edu For instance, pyridine-dicarboxamide ligands have been used to form complexes with a range of d-block metals, including manganese(II), cadmium(II), cobalt(II), and copper(II), resulting in structures from discrete molecules to extended coordination polymers. worktribe.comresearchgate.net
The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. wikipedia.orgacs.org The ability to fine-tune the ligand environment around a metal center is critical for developing catalysts with high selectivity and efficiency.
| Metal Ion | Resulting Structure Type | Reference |
| Manganese(II) | Coordination Polymer | worktribe.com |
| Cadmium(II) | Coordination Polymer | worktribe.com |
| Cobalt(II) | Non-crystalline Polymer | worktribe.com |
| Copper(II) | Tetranuclear Complex | researchgate.net |
| Platinum(II) | Discrete Complex | worktribe.com |
Application in Supramolecular Assembly and Host-Guest Chemistry
The structural features of the pyridine-3,5-diyldicarbamate scaffold, particularly its rigidity and capacity for directed intermolecular interactions, make it highly suitable for applications in supramolecular chemistry. worktribe.com The amide groups, once formed by derivatizing the diamine, are excellent hydrogen bond donors and acceptors. These hydrogen bonding capabilities, combined with potential π–π stacking interactions involving the pyridine ring, can direct the self-assembly of molecules into well-ordered, higher-dimensional structures like gels, liquid crystals, or crystalline networks. nih.govnih.gov
In host-guest chemistry, macrocycles built from this scaffold can form defined cavities capable of encapsulating smaller guest molecules. nih.gov The size, shape, and chemical nature of the cavity can be tuned by carefully selecting the linking groups used to form the macrocycle. The pyridine nitrogen atom within the cavity can act as a binding site for specific guests, enhancing selectivity. nih.gov For example, pyridine bis(carboxamide)-strapped pillar researchgate.netarene capsules have been shown to selectively bind aliphatic organic guests with high affinity. nih.gov The orientation of the pyridine nitrogen atom—whether pointing into or out of the cavity—can dramatically alter the electronic properties of the binding pocket and, consequently, its guest recognition properties. nih.gov This precise control over molecular recognition is a hallmark of advanced host-guest systems. rsc.org
Development of Functional Materials Utilizing the Pyridine-3,5-diyldicarbamate Scaffold
The pyridine-3,5-diyldicarbamate unit is a valuable component in the creation of functional materials, particularly supramolecular gels and coordination polymers. worktribe.comnih.gov Derivatives of this scaffold can act as low-molecular-weight gelators, molecules that self-assemble in a solvent to form a fibrous network that immobilizes the solvent, resulting in a gel. nih.gov This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π–π stacking, which are inherent features of pyridine-dicarboxamide structures. nih.gov
These organogels can exhibit interesting properties, such as thermoreversibility and stimuli-responsiveness. nih.govmdpi.com For instance, gels formed from bis-pyridine derivatives have shown aggregation-induced emission (AIE) behavior, where fluorescence is enhanced upon aggregation. nih.gov This property can be exploited for chemical sensing; the gel's fluorescence might be quenched or enhanced upon binding a specific ion or molecule, leading to a detectable signal. nih.gov
Furthermore, when used as linkers in coordination polymers or metal-organic frameworks (MOFs), these pyridine-based units contribute to the formation of robust, porous materials. acs.org The resulting materials can have applications in gas storage, separation, and catalysis, with the properties of the material being dictated by the structure of the pyridine linker and the choice of metal ion. acs.org
Contributions to Stereoselective Synthesis with Chiral Derivatives of Pyridine-3,5-diyldicarbamate
Chiral derivatives originating from the pyridine-3,5-diyldicarbamate scaffold are instrumental in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. By introducing chirality into the ligand structure, chemists can create a chiral environment around a metal catalyst, guiding the stereochemical outcome of a reaction. nih.gov
The synthesis of these chiral ligands often involves attaching chiral auxiliaries or side chains to the 3 and 5 positions of the pyridine ring. researchgate.net For example, chiral alcohols or amines can be reacted with a 3,5-pyridinedicarbonyl dichloride precursor to form chiral dicarboxamide ligands. The development of modular and tunable chiral pyridine units (CPUs) has been a significant advance, allowing for the systematic optimization of ligands for specific catalytic transformations. nih.gov
These chiral pyridine-based ligands have been successfully employed in a variety of stereoselective reactions, including asymmetric hydrogenations, reductive Heck reactions, and aldol (B89426) reactions. nih.govrsc.orgrsc.org The precise three-dimensional structure of the ligand-metal complex is key to achieving high levels of enantioselectivity. nih.gov The rigidity of the pyridine backbone helps to minimize conformational flexibility, leading to a more well-defined transition state and improved stereochemical control. rsc.org
| Catalytic Reaction | Ligand Type | Result | Reference |
| Asymmetric Hydrogenation | Chiral Pyridine–Aminophosphine | up to 99% ee | rsc.org |
| Asymmetric Reductive Heck | Rh-catalyzed with bisphosphine | up to 96% ee | nih.gov |
| Thia-Michael Reaction | Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol | Increased chiral induction | rsc.org |
Generation of Complex Heterocyclic Systems through Further Annulation Reactions
The this compound scaffold serves not only as a structural component but also as a reactive intermediate for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be used to build upon the central pyridine core.
Starting from 3,5-diaminopyridine (obtained after Boc deprotection), various synthetic routes can be employed. nih.govresearchgate.net For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. Cycloaddition reactions are another powerful tool for constructing new heterocyclic rings onto the pyridine framework. acs.org Furthermore, reactions involving the pyridine ring nitrogen and adjacent carbon atoms can lead to the formation of fused bicyclic systems like imidazo[4,5-c]pyridines. researchgate.net
These strategies allow for the creation of novel, polycyclic aromatic systems with unique electronic and structural properties. Such complex heterocycles are of great interest in medicinal chemistry and materials science, as the fusion of additional rings can significantly alter the molecule's biological activity, photophysical properties, and potential for further functionalization. nih.gov
Future Research Directions and Emerging Opportunities for Di Tert Butyl Pyridine 3,5 Diyldicarbamate Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of Di-tert-butyl pyridine-3,5-diyldicarbamate. A key precursor, 3,5-diaminopyridine, can be synthesized through the hydrogenation of 2-chloro-3,5-dinitropyridine (B146277) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The subsequent protection of the amino groups with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the target molecule. nih.gov This process, known as Boc protection, is a common strategy in organic synthesis to temporarily mask the reactivity of amine groups. commonorganicchemistry.comorganic-chemistry.orgfishersci.co.uk
Future research will likely focus on optimizing this pathway and exploring alternative, more sustainable methods. This could involve investigating different catalytic systems for the initial reduction, potentially utilizing earth-abundant metals or biocatalysis to improve the environmental footprint of the synthesis. Furthermore, the development of one-pot procedures that combine the reduction and protection steps would significantly enhance the efficiency and cost-effectiveness of producing this compound.
A general method for the Boc protection of aminopyridines involves dissolving the aminopyridine and di-tert-butyl dicarbonate in a suitable solvent in the presence of coupling agents like EDCI and HOBT, along with a base. google.comgoogle.com This approach offers high yields and selectivity, providing a robust framework for future synthetic explorations. google.com
Advanced Functionalization Strategies for Enhanced Reactivity and Selectivity
The pyridine (B92270) ring and the carbamate (B1207046) functionalities of this compound offer multiple sites for further chemical modification. Advanced functionalization strategies will be crucial in tailoring the molecule's properties for specific applications. The pyridine nitrogen, for instance, can be targeted for quaternization or oxidation, altering the electronic properties of the ring.
Moreover, the hydrogen atoms on the pyridine ring, particularly at the 2, 4, and 6 positions, are potential targets for C-H activation and functionalization reactions. These modern synthetic techniques could enable the introduction of a wide array of substituents, including aryl, alkyl, and halogen groups, thereby creating a library of novel derivatives with diverse steric and electronic properties. The carbamate groups themselves can be modified or even cleaved to reveal the parent diamine, which can then participate in a host of other chemical transformations, such as condensation reactions to form new heterocyclic systems.
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration
The integration of this compound chemistry with enabling technologies like flow chemistry and automated synthesis presents a significant opportunity for accelerated discovery. acs.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless multi-step syntheses. uc.ptresearchgate.netmdpi.com The synthesis of functionalized pyridines and related heterocyclic systems has been successfully demonstrated using flow chemistry approaches. acs.orgthieme-connect.com
Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives by systematically varying reaction parameters and building blocks. nih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.net This high-throughput approach, combined with rapid screening techniques, could significantly accelerate the identification of new catalysts, materials, and biologically active compounds based on this scaffold.
Development of this compound-Based Catalysts and Reagents
The unique structural and electronic features of this compound make it an attractive candidate for development into novel catalysts and reagents. The pyridine nitrogen atom can act as a Lewis basic site, potentially coordinating to metal centers to form catalytically active complexes. The carbamate groups could influence the steric environment around a metal center, thereby imparting selectivity in catalytic transformations.
Furthermore, the molecule could serve as a ligand in coordination chemistry, with the potential to form stable complexes with a variety of transition metals. nih.gov These metal complexes could find applications in areas such as homogeneous catalysis, materials science, and bioinorganic chemistry. The development of chiral variants of this compound could also open doors to its use in asymmetric catalysis.
Synergistic Approaches Combining Experimental and Theoretical Studies
A synergistic approach that combines experimental investigations with theoretical and computational studies will be instrumental in advancing the chemistry of this compound. researchgate.net Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other chemical species. researchgate.netmdpi.comnih.gov
These theoretical predictions can guide the design of new experiments, helping to rationalize observed reactivity and predict the properties of novel derivatives. For instance, computational modeling could be used to screen potential catalytic applications, predict the binding affinities of the molecule to biological targets, or simulate the photophysical properties of new materials derived from this scaffold. This integrated approach will undoubtedly accelerate the pace of discovery and innovation in this area.
New Applications in Interdisciplinary Research Fields Beyond Traditional Organic Synthesis
The versatile nature of the this compound scaffold opens up a wide range of potential applications in various interdisciplinary research fields. The pyridine unit is a common motif in many pharmaceuticals and agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological activities. lifechemicals.comnih.govresearchgate.netnih.govresearchgate.net
In materials science, the rigid and planar nature of the pyridine ring, combined with the potential for functionalization, makes it a promising building block for the construction of novel organic materials. These could include polymers with tailored electronic and optical properties, liquid crystals, or components of supramolecular assemblies. The ability of the pyridine nitrogen to coordinate with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com
The exploration of these new frontiers will require collaboration between synthetic chemists and researchers in fields such as medicinal chemistry, materials science, and chemical biology. Such interdisciplinary efforts are essential to fully realize the exciting potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Di-tert-butyl pyridine-3,5-diyldicarbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting pyridine-3,5-diamine with di-tert-butyl dicarbonate under anhydrous conditions, using a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. Yield optimization requires strict moisture control, stoichiometric excess of di-tert-butyl dicarbonate (1.2–1.5 equiv), and slow reagent addition to minimize side reactions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and strong oxidizers. Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, as UV radiation may degrade tert-butyl carbamate groups. Conduct routine stability checks using HPLC or TLC to monitor decomposition (e.g., tert-butyl group cleavage) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and pyridine ring protons (δ 7.5–8.5 ppm).
- IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate carbamate formation.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 367.44) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Hirshfeld surface analysis (as in related pyridine dicarboxamides) helps assess intermolecular interactions influencing crystal packing and solubility .
Q. What strategies resolve contradictions in kinetic data during carbamate deprotection studies?
- Methodological Answer : Discrepancies in deprotection rates (e.g., using TFA vs. HCl) may arise from solvent polarity or steric effects. Use controlled experiments with in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track tert-butyl group removal. Compare activation energies via Arrhenius plots under varying conditions (temperature, solvent) .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Common byproducts include partially protected pyridine derivatives (e.g., mono-tert-butyl carbamate). Optimize reaction scalability using flow chemistry with real-time pH control (maintain pH 8–9) and inline purification (e.g., scavenger resins). Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, mixing rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
